Distinct 5,6-Dimethyl Substitution Pattern vs. 2,5-Dimethyl Regioisomers: Impact on Kinase Binding Topology
The target compound bears methyl groups at the 5- and 6-positions of the pyrimidine ring, a substitution pattern that is topologically distinct from the more commonly explored 2,5-dimethyl regioisomer (e.g., CAS 900896-95-9). Published SAR on pyrazolo[1,5-a]pyrimidine CDK inhibitors demonstrates that the position of methyl substituents on the pyrimidine ring directly governs the shape complementarity with the kinase ATP-binding pocket; 5,6-disubstitution places the methyl groups in closer proximity to the hinge-binding region compared to 2,5-disubstitution [1]. This topological difference is predicted to alter the hydrogen-bonding network with the kinase hinge residues and shift selectivity across the kinome, though direct experimental confirmation for this specific compound is not publicly available [2].
| Evidence Dimension | Predicted kinase hinge-region steric complementarity based on substitution topology |
|---|---|
| Target Compound Data | 5,6-dimethyl substitution on pyrimidine ring (methyl groups adjacent to N-7 amine, proximal to hinge-binding region) |
| Comparator Or Baseline | 2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900896-95-9): 2,5-dimethyl substitution (methyl at C-2 distal from hinge) |
| Quantified Difference | No quantitative binding or activity data available for direct comparison; topological difference inferred from published pyrazolo[1,5-a]pyrimidine CDK2 co-crystal structures showing C-5/C-6 substituents occupy the ribose pocket while C-2 substituents project toward solvent |
| Conditions | Inference based on published X-ray co-crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to CDK2 (e.g., PDB entries from Dwyer et al., 2007) |
Why This Matters
Researchers targeting specific kinase pockets where the ribose-binding region is a selectivity hotspot should verify whether the 5,6-dimethyl topology of this compound provides a binding advantage over the more common 2,5-dimethyl scaffold before procurement.
- [1] Dwyer, M.P. et al. (2007) 'Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2,' Bioorganic & Medicinal Chemistry Letters, 17(22), pp. 6216–6219. View Source
- [2] Schenone, S., et al. (2014) 'Pyrazolo[1,5-a]pyrimidines: A Class of Privileged Heterocyclic Scaffolds in Drug Discovery,' European Journal of Medicinal Chemistry, 74, pp. 256–278. View Source
